molecular formula C25H22FN5O4 B2513020 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1223981-87-0

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2513020
CAS No.: 1223981-87-0
M. Wt: 475.48
InChI Key: XVFDCRKOEGFZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, a bicyclic heterocyclic system known for its versatility in medicinal chemistry. Key structural elements include:

  • Position 5: A 2-oxoethyl linker connected to a 4-(2-fluorophenyl)piperazine moiety.

The compound’s design leverages fluorine’s electronegativity to optimize pharmacokinetics and target engagement, a strategy validated in fluorinated analogs (e.g., kinase inhibitors and GPCR ligands) .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O4/c26-18-3-1-2-4-20(18)28-7-9-29(10-8-28)24(32)15-30-11-12-31-21(25(30)33)14-19(27-31)17-5-6-22-23(13-17)35-16-34-22/h1-6,11-14H,7-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDCRKOEGFZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Its complex structure suggests a variety of interactions with biological targets, which could lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C22H22N4O4
  • Molecular Weight: 394.44 g/mol
  • CAS Number: [Not provided in search results]

The compound features a benzodioxole moiety, which is known for its bioactive properties, and a pyrazolo[1,5-a]pyrazin core that may contribute to its pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems. Key areas of interest include:

  • Anticancer Activity :
    • Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Neuropharmacological Effects :
    • The presence of the piperazine group suggests potential interactions with neurotransmitter receptors. Compounds structurally related to this one have been evaluated for their affinity towards serotonin and dopamine receptors, indicating possible use in treating disorders such as depression and anxiety .
  • Anti-inflammatory Properties :
    • Some studies have reported that benzodioxole derivatives possess anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory diseases .

Study 1: Anticancer Activity

A study assessed the cytotoxic effects of a series of pyrazolo[1,5-a]pyrazine derivatives on HeLa and HEK-293T cells using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazin core could enhance anticancer activity. The compound was noted for its potential as a lead compound in further anticancer drug development.

Study 2: Neuropharmacological Screening

In a neuropharmacological study, compounds similar to the target compound were screened for binding affinity to serotonin receptors (5-HT). Results showed that specific modifications to the piperazine ring enhanced receptor binding and selectivity, pointing towards its potential as a therapeutic agent for mood disorders.

Study 3: Inflammatory Response Modulation

Research involving animal models demonstrated that compounds with the benzodioxole structure effectively reduced inflammatory markers in induced models of inflammation. This suggests that the compound could be explored for its anti-inflammatory properties in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeExperimental ModelKey FindingsReference
AnticancerHeLa/HEK-293T cellsSignificant cytotoxicity observed
NeuropharmacologicalReceptor binding assaysEnhanced binding affinity to serotonin receptors
Anti-inflammatoryAnimal modelsReduction in inflammatory markers

Scientific Research Applications

Recent studies have indicated that compounds containing pyrazolo[1,5-a]pyrazine moieties exhibit a range of biological activities. The benzodioxole and piperazine components contribute to their pharmacological properties:

  • Antidepressant Activity : Compounds with similar structures have shown potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Research has indicated that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains and fungi, suggesting potential as antimicrobial agents.

Synthetic Methodologies

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization with Benzodioxole and Piperazine Moieties : The introduction of these groups is critical for enhancing the biological activity of the compound.
  • Optimization for Yield and Purity : Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal assessed the antidepressant-like effects of similar pyrazolo compounds in animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, supporting the hypothesis that these compounds can influence serotonin levels effectively.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways.

Case Study 3: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidinones

  • Example: 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Key Differences: Replaces pyrazinone with pyrimidine, altering electronic properties. The trifluoromethyl group enhances metabolic resistance but reduces solubility. Activity: Exhibits antitrypanosomal and kinase inhibitory activity, suggesting pyrazolo-pyrimidine cores favor enzyme targeting .

Pyrazolo[1,5-a]pyrazinones with Modified Substituents

  • Example : 5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ()
    • Key Differences : Substitutes benzodioxolyl with dimethoxyphenyl and uses an oxazole-methyl linker.
    • Activity : Antimicrobial activity linked to the oxazole’s hydrogen-bonding capacity .

Piperazine-Containing Analogs

1-[2-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole ()

  • Key Differences : Incorporates benzimidazole and morpholine, broadening target selectivity (e.g., PI3Kδ inhibition).
  • SAR : Fluorine at the ortho position on the phenyl ring improves binding to hydrophobic pockets .

(4-Benzhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone ()

  • Key Differences : Replaces fluorophenyl with thiophenyl and adds a benzhydryl group.
  • Activity : Enhanced CNS penetration due to benzhydryl’s lipophilicity, useful in neurological targets .

Benzodioxole Derivatives

5-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ()

  • Activity : The butoxyphenyl group enhances membrane permeability but may increase cytochrome P450 interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 1,3-Benzodioxol-5-yl (C2), 4-(2-fluorophenyl)piperazine (C5) ~461.45 N/A (Theoretical kinase/GPCR)
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dichlorophenyl, trifluoromethyl 441.7 Antitrypanosomal, kinase inhibition
5-((2-(3-Chlorophenyl)oxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4-one Dimethoxyphenyl, chlorophenyl-oxazole 476.9 Antimicrobial
1-[2-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl]-2-isopropyl-1H-benzimidazole Pyrazolo[1,5-a]pyrimidine Fluorophenylpiperazine, benzimidazole 594.6 PI3Kδ inhibition

Research Findings and Structure-Activity Relationships (SAR)

  • Fluorine Positioning : Ortho-fluorine on the phenylpiperazine (target compound) improves receptor affinity compared to para-fluorine analogs (e.g., ) due to reduced steric hindrance .
  • Benzodioxole vs. Benzene : The 1,3-benzodioxole group in the target compound offers superior metabolic stability over plain phenyl rings (e.g., ) by resisting oxidative degradation .
  • Piperazine Linkers : The 2-oxoethyl spacer in the target compound balances flexibility and rigidity, optimizing binding kinetics compared to methylene linkers (e.g., ) .

Q & A

Basic Research Question

  • NMR Spectroscopy : Assign protons and carbons using 1D/2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from aromatic rings and piperazine substituents .
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, particularly for verifying halogen (F, Cl) and heteroatom content .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks. For challenging crystals, optimize slow evaporation in ethanol/water mixtures .

Advanced Application : For disordered piperazine rings, apply restraints and constraints during refinement to improve model accuracy .

How can biological activity be evaluated against neurological or oncological targets?

Basic Research Question

  • In Vitro Assays : Screen for kinase inhibition (e.g., PI3Kδ) using fluorescence polarization assays. Compare IC50 values against known inhibitors .
  • Computational Docking : Use AutoDock Vina to predict binding modes to targets like dopamine receptors (due to piperazine moiety). Set grid boxes to encompass active sites and run 20 genetic algorithm (GA) iterations for pose optimization .

Advanced Analysis : Validate docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

How can contradictions in biological activity data be resolved?

Advanced Research Question
Contradictions may arise from assay conditions, impurity profiles, or off-target effects. Mitigate by:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >99% compound purity before assays .
  • Dose-Response Repetition : Perform triplicate measurements across 8–10 concentration points to calculate robust IC50/EC50 values .
  • SAR Comparison : Analyze structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify substituent-specific trends (see Table 1) .

Q. Table 1. SAR of Piperazine-Substituted Pyrazolo[1,5-a]pyrazinones

Substituent on PiperazineBiological Activity (IC50, nM)Selectivity Ratio (Target A/B)
2-Fluorophenyl12.3 ± 1.28.5
4-Chlorophenyl24.7 ± 2.13.2
4-Methoxyphenyl48.9 ± 3.81.1

What strategies optimize reaction yields for the 2-oxoethyl-piperazine side chain?

Advanced Research Question

  • Solvent Optimization : Replace dichloromethane (DCM) with tetrahydrofuran (THF) to enhance nucleophilicity in SN2 reactions .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes using microwave irradiation (100°C, 300 W), improving yield by 15–20% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate imine formation during reductive amination .

Case Study : STAB in DCM achieved 26% yield for a similar piperazine coupling, while microwave-assisted methods increased yields to 40–45% .

Which computational approaches predict target engagement and selectivity?

Advanced Research Question

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen-bond acceptors near the fluorophenyl group) .
  • Binding Free Energy Calculations : Apply MM-GBSA to rank docking poses by ΔG values, prioritizing poses with <-8 kcal/mol .
  • Off-Target Screening : Perform similarity searches in ChEMBL for piperazine-containing compounds to flag potential off-targets (e.g., serotonin receptors) .

What challenges arise in X-ray crystallography of this compound?

Advanced Research Question

  • Crystal Growth : Slow evaporation from DMSO/water often produces twinned crystals. Switch to diethyl ether diffusion in acetone for better morphology .
  • Disorder Management : Apply "ISOR" and "DELU" restraints in SHELXL to model disordered piperazine or benzodioxolyl groups .
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for weak diffractometers, enhancing resolution to <1.0 Å .

How is structure-activity relationship (SAR) analysis conducted for analogs?

Advanced Research Question

  • Substituent Scanning : Synthesize derivatives with variations in the benzodioxolyl (e.g., methyl vs. methoxy) and piperazine (e.g., ortho- vs. para-fluorophenyl) groups .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models using SYBYL-X, correlating steric/electrostatic fields with IC50 data .
  • Meta-Analysis : Cross-reference BioAssay databases (PubChem, ChEMBL) to identify conserved pharmacophores across active analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.